molecular formula C11H15NO2 B12952952 (S)-3-Amino-2-(2-methylbenzyl)propanoic acid

(S)-3-Amino-2-(2-methylbenzyl)propanoic acid

Cat. No.: B12952952
M. Wt: 193.24 g/mol
InChI Key: KZZXSXBPTLTOFP-JTQLQIEISA-N
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Description

(S)-3-Amino-2-(2-methylbenzyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2-methylbenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-(2-methylbenzyl)succinic acid with ®-1-phenylethylamine to form a salt complex, which is then resolved to obtain the optically pure this compound . The reaction conditions often include the use of anhydrous ethanol as a solvent and crystallization techniques to achieve high optical purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar chiral resolution techniques. The use of automated crystallization and purification processes ensures consistent quality and yield. Additionally, advancements in asymmetric synthesis and chiral catalysis may offer more efficient routes for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2-methylbenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(S)-3-Amino-2-(2-methylbenzyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in biochemical studies.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2-methylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral biological targets makes it valuable in the development of enantioselective drugs and therapeutic agents.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

KZZXSXBPTLTOFP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CN)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CN)C(=O)O

Origin of Product

United States

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